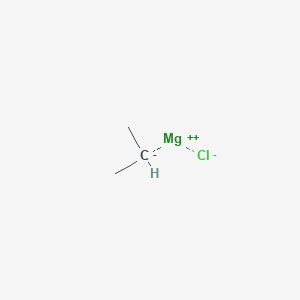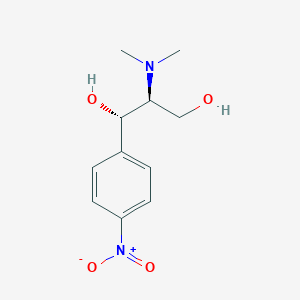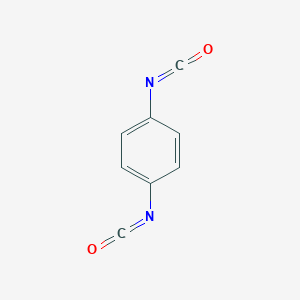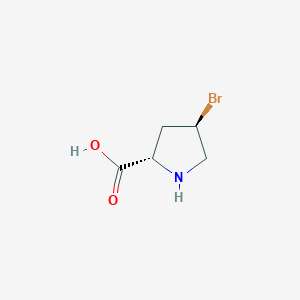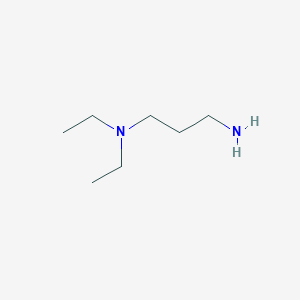
3-二乙胺基丙胺
描述
3-(Diethylamino)propylamine is a diamine compound with both a tertiary and a primary amino functionality. It is a colorless, viscous liquid with a fish-like odor and is soluble in water. This compound is widely used in various industrial applications, including as a hardener in epoxy adhesives and coatings .
科学研究应用
3-(Diethylamino)propylamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the preparation of biocompatible polyampholyte-coated nanoparticles for drug delivery.
Medicine: It is used in gene silencing applications through the modification of poly(vinyl alcohol) polymers.
Industry: It serves as a hardener in epoxy adhesives and coatings, often formulated with other diamines like isophoronediamine and meta-xylenediamine .
作用机制
Target of Action
It’s known that this compound is used in the preparation of biocompatible polyampholyte-coated magnetite nanoparticles and hyaluronic acid grafted nanoparticles for use as a drug delivery vehicle . Therefore, it can be inferred that its targets could be related to these applications.
Mode of Action
It’s known that this compound neutralizes acids in exothermic reactions to form salts plus water . This property might play a role in its interaction with its targets.
Result of Action
It’s known that this compound is used in the preparation of certain nanoparticles for drug delivery , suggesting that it may play a role in enhancing the delivery of therapeutic agents.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Diethylaminopropylamine. For instance, it’s known that this compound is flammable and may form explosive mixtures with air . Therefore, the environment in which it is used or stored can significantly impact its stability and safety.
生化分析
Biochemical Properties
3-Diethylaminopropylamine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides
Cellular Effects
Vapors may cause dizziness or asphyxiation, especially when in closed or confined areas .
Molecular Mechanism
It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
准备方法
Synthetic Routes and Reaction Conditions: 3-(Diethylamino)propylamine can be synthesized through the reaction of diethylamine with 3-chloropropylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:
Diethylamine+3-Chloropropylamine→3-(Diethylamino)propylamine+Sodium Chloride
Industrial Production Methods: In industrial settings, 3-(Diethylamino)propylamine is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation to remove any impurities .
化学反应分析
Types of Reactions: 3-(Diethylamino)propylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used
相似化合物的比较
- N,N-Diethyl-1,3-diaminopropane
- N,N-Dimethyl-1,3-propanediamine
- 3-(Dimethylamino)-1-propylamine
Comparison: 3-(Diethylamino)propylamine is unique due to its combination of tertiary and primary amino functionalities, which provides versatility in various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
属性
IUPAC Name |
N',N'-diethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-9(4-2)7-5-6-8/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHMWDJIBGVPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059303 | |
| Record name | 1,3-Propanediamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-diethylaminopropylamine appears as a water-white liquid with a fishlike odor. May be very irritating to skin and eyes. Used to make other chemicals and as a component of adhesives., Liquid, Colorless liquid with a fishy odor; [CAMEO] | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethyltrimethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
138 °F (NFPA, 2010) | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
104-78-9 | |
| Record name | 3-DIETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3195 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Diethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyltrimethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylamino)propylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropyldiethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB92D3RAVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Diethylaminopropylamine?
A1: The molecular formula of 3-Diethylaminopropylamine is C7H18N2, and its molecular weight is 130.23 g/mol.
Q2: How can 3-Diethylaminopropylamine be characterized spectroscopically?
A2: 3-Diethylaminopropylamine can be characterized using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques help identify functional groups and analyze the structure of the compound. []
Q3: What are the key structural features of DEAPA that contribute to its reactivity?
A3: DEAPA possesses both a primary and a tertiary amine group within its structure. This unique combination significantly influences its reactivity, allowing it to participate in various chemical reactions, including Michael addition and CO2 absorption. [, ]
Q4: What is the compatibility of DEAPA with epoxy resins, and what are its effects on their properties?
A4: DEAPA is commonly used as a curing agent for epoxy resins. [, , , ] Its inclusion enhances the corrosion resistance, wear resistance, and overall mechanical strength of the final epoxy composite material. []
Q5: How does DEAPA contribute to the properties of solar cell packaging materials?
A5: When incorporated into solar cell packaging materials, DEAPA improves their resistance to high temperatures, humidity, and ultraviolet (UV) aging. These properties are crucial for the longevity and performance of solar cells. [, , ]
Q6: Does DEAPA exhibit catalytic activity?
A6: Yes, DEAPA can act as a ligand in metal complexes that catalyze organic reactions. For instance, copper complexes incorporating DEAPA effectively catalyze the synthesis of 1-phenyl-2-nitroethanol from benzaldehyde and nitromethane. []
Q7: What role does DEAPA play in carbon capture and sequestration?
A7: DEAPA acts as a chemical solvent in carbon capture processes. It efficiently absorbs CO2, and its regeneration requires lower energy compared to traditional amines like monoethanolamine (MEA). This characteristic makes DEAPA a promising candidate for more sustainable carbon capture technologies. [, , , , ]
Q8: Have computational methods been employed to study DEAPA?
A8: Yes, computational chemistry techniques, including COSMO-RS and artificial neural networks (ANNs), have been used to predict the dissociation constant (pKa) of DEAPA at various temperatures. These methods aid in understanding the thermodynamic properties and behavior of DEAPA in solution. []
Q9: Can DEAPA be used to enhance the circulation time of nanoparticles in the bloodstream?
A9: Yes, incorporating DEAPA into the coating of magnetite nanoparticles can reduce protein corona formation, thereby extending their circulation time in the bloodstream. This is particularly beneficial for applications like magnetic resonance imaging (MRI) contrast agents. [, , ]
Q10: What is the environmental impact of DEAPA?
A10: The environmental impact of DEAPA and its degradation products requires further investigation. Understanding its fate and effects in the environment is essential for responsible use and disposal, particularly in large-scale applications like carbon capture.
Q11: Are there any alternatives or substitutes for DEAPA in specific applications?
A11: The choice of alternatives to DEAPA depends on the specific application. For example, other diamines like 3-aminopropylmethylamine and N,N-diethyl-1,3-propanediamine have been investigated for CO2 capture. [] In drug delivery, alternative pH-responsive polymers or lipids may be considered. [] Further research is crucial to identify suitable substitutes for DEAPA in different contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


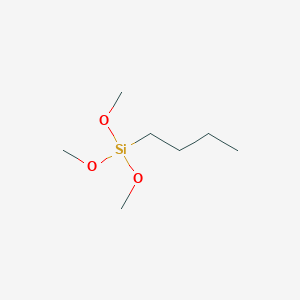


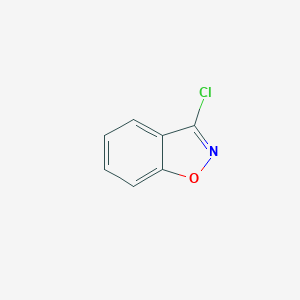


![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
